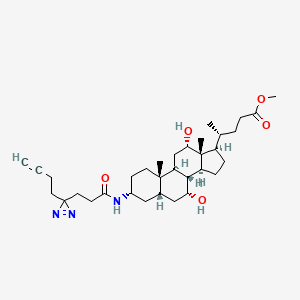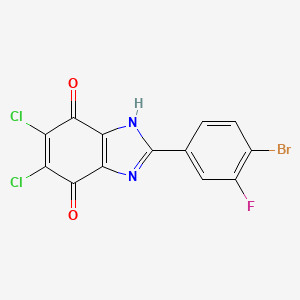
2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzimidazole core. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromo-3-fluoroaniline, which is then subjected to cyclization with o-phenylenediamine in the presence of a suitable oxidizing agent to form the benzimidazole ring. The final step involves chlorination to introduce the chlorine atoms at the 5 and 6 positions of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-quinone derivatives, while reduction can produce benzimidazole-hydroquinone derivatives.
Scientific Research Applications
2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The presence of halogen atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-fluorophenylacetic acid: Shares the bromine and fluorine substituents but lacks the benzimidazole core.
1-bromo-4-fluorobenzene: Contains bromine and fluorine atoms on a benzene ring but does not have the additional chlorine atoms or the benzimidazole structure.
Uniqueness
2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione is unique due to the combination of its halogen substituents and the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H4BrCl2FN2O2 |
|---|---|
Molecular Weight |
390.0 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione |
InChI |
InChI=1S/C13H4BrCl2FN2O2/c14-5-2-1-4(3-6(5)17)13-18-9-10(19-13)12(21)8(16)7(15)11(9)20/h1-3H,(H,18,19) |
InChI Key |
IBGHENGSDCVIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(N2)C(=O)C(=C(C3=O)Cl)Cl)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


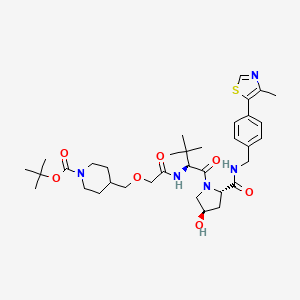

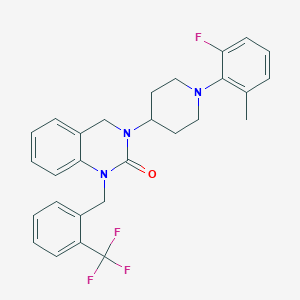
![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
![N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B12368878.png)
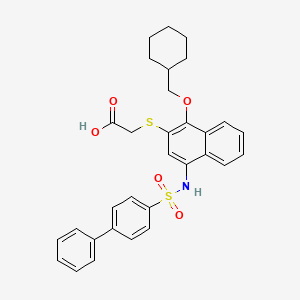
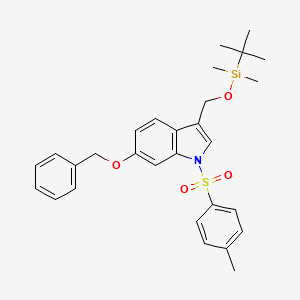
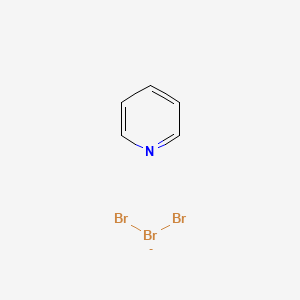
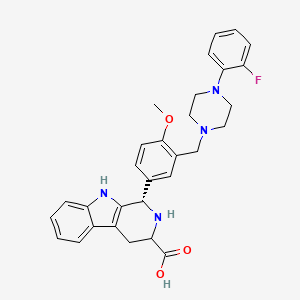
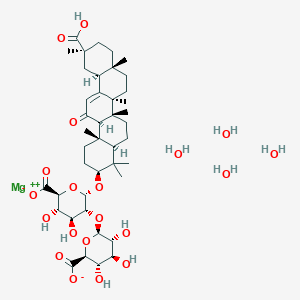
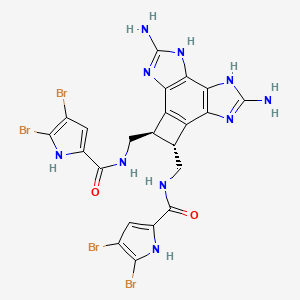
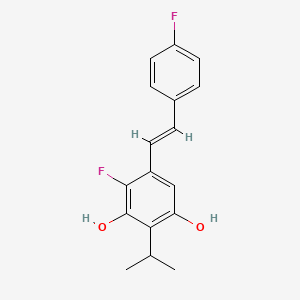
![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)
